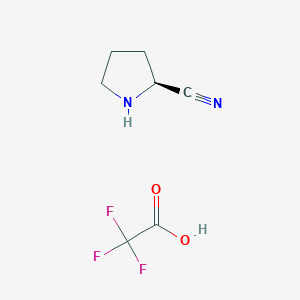

(2S)-pyrrolidine-2-carbonitrile trifluoroacetate

Description

(2S)-Pyrrolidine-2-carbonitrile trifluoroacetate is a chiral organic compound with the molecular formula C₇H₉F₃N₂O₂ and a molecular weight of 210.15 g/mol . Its CAS registry number is 473797-71-6, and it is commonly identified as Vildagliptin Impurity 25 in pharmaceutical contexts, reflecting its role as a byproduct or intermediate in the synthesis of the antidiabetic drug vildagliptin . Structurally, it consists of a pyrrolidine ring substituted with a nitrile group at the 2-position (S-configuration) and a trifluoroacetate counterion. The compound is typically stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability .

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2HF3O2/c6-4-5-2-1-3-7-5;3-2(4,5)1(6)7/h5,7H,1-3H2;(H,6,7)/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROMHLFLMYDBEQ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473797-71-6 | |

| Record name | (2S)-Pyrrolidine-2-carbonitrile; 2,2,2-trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-pyrrolidine-2-carbonitrile trifluoroacetate typically involves the reaction of (2S)-pyrrolidine-2-carbonitrile with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of (2S)-pyrrolidine-2-carbonitrile trifluoroacetate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized to increase yield and purity, and may involve additional purification steps, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-pyrrolidine-2-carbonitrile trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

(2S)-pyrrolidine-2-carbonitrile trifluoroacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.

Medicine: Research is being conducted on its potential use in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-pyrrolidine-2-carbonitrile trifluoroacetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research and Application Insights

- Pharmaceutical Quality Control : The (2S)-enantiomer is critical in monitoring synthetic pathways for vildagliptin, ensuring enantiomeric purity ≥99% to meet regulatory standards .

- Synthetic Challenges : Separation of (2S) and (2R) enantiomers requires chiral chromatography or asymmetric synthesis, adding complexity to manufacturing processes .

Biological Activity

(2S)-Pyrrolidine-2-carbonitrile trifluoroacetate is a pyrrolidine derivative that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(2S)-Pyrrolidine-2-carbonitrile trifluoroacetate is characterized by a pyrrolidine ring, a carbonitrile group, and a trifluoroacetate moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 202.15 g/mol. The compound's unique structure contributes to its biological activity, particularly in enzyme modulation and receptor interaction.

The biological activity of (2S)-pyrrolidine-2-carbonitrile trifluoroacetate primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. By inhibiting DPP-IV, this compound may enhance insulin secretion and decrease glucagon levels, thereby improving glycemic control in diabetic models .

Anti-Diabetic Activity

Research indicates that (2S)-pyrrolidine-2-carbonitrile trifluoroacetate can serve as a lead compound for developing DPP-IV inhibitors. In animal studies, it has demonstrated significant reductions in blood glucose levels, supporting its potential use in diabetes treatment .

Neuroprotective Effects

Studies have also highlighted the neuroprotective properties of related pyrrolidine derivatives. For example, cyanopyrrolidine-based compounds have shown promise in models of Alzheimer's disease by inhibiting prolyl oligopeptidase (POP), which plays a role in cognitive functions . The administration of these compounds improved memory retention in scopolamine-induced amnesia models .

Case Study 1: DPP-IV Inhibition

A study investigated the effects of (2S)-pyrrolidine-2-carbonitrile trifluoroacetate on DPP-IV activity in diabetic rats. The results showed that administration of the compound at doses of 1 and 2 mg/kg significantly decreased blood glucose levels compared to control groups. This effect was attributed to enhanced insulin secretion and reduced glucagon release .

Case Study 2: Neuroprotective Effects

In another study, cyanopyrrolidine derivatives were evaluated for their protective effects against cognitive decline in rat models. The results indicated that these compounds significantly prolonged conditioned passive avoidance reflex retention time, suggesting their potential role in enhancing cognitive function through POP inhibition .

Data Table: Biological Activity Overview

| Activity | Mechanism | Model | Outcome |

|---|---|---|---|

| DPP-IV Inhibition | Enzyme inhibition | Diabetic rats | Significant reduction in blood glucose levels |

| Neuroprotection | POP inhibition | Scopolamine-induced amnesia | Improved memory retention |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.